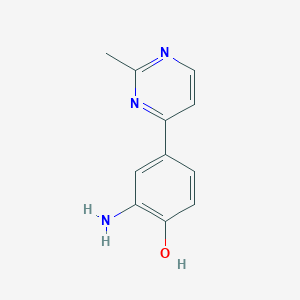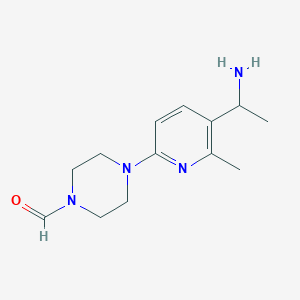
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C13H20N4O This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridine moiety and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.
Substitution on the Piperazine Ring: The piperazine ring is then substituted with the pyridine moiety using a nucleophilic substitution reaction.
Introduction of the Aldehyde Group: The aldehyde group is introduced through an oxidation reaction, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Carboxylic acid derivatives
Reduction: Primary alcohol derivatives
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine moiety may also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
- 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
Uniqueness
4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This positional isomerism can lead to differences in biological activity and selectivity compared to its similar compounds.
属性
分子式 |
C13H20N4O |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
4-[5-(1-aminoethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H20N4O/c1-10(14)12-3-4-13(15-11(12)2)17-7-5-16(9-18)6-8-17/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI 键 |
IGZCDRMSLDXIJY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
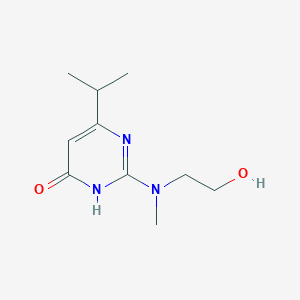

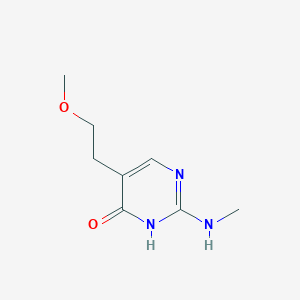

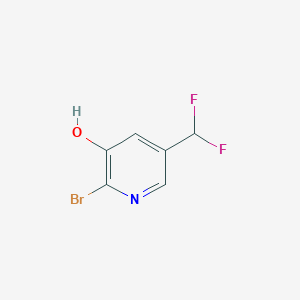

![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)


![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)
